molecular formula C17H18O3 B15369089 Ethyl 2-(4-phenylphenoxy)propanoate

Ethyl 2-(4-phenylphenoxy)propanoate

Cat. No.: B15369089
M. Wt: 270.32 g/mol
InChI Key: JVGMRMRSDREMMP-UHFFFAOYSA-N
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Description

Ethyl 2-(4-phenylphenoxy)propanoate is a propanoate ester derivative featuring a biphenyl ether moiety. The compound’s biphenyl ether group likely confers stability and lipophilicity, influencing its reactivity and biological activity.

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

ethyl 2-(4-phenylphenoxy)propanoate

InChI

InChI=1S/C17H18O3/c1-3-19-17(18)13(2)20-16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3

InChI Key

JVGMRMRSDREMMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Functional Group Influence

Ethyl 2-(4-(cyanomethyl)phenoxy)propanoate (1b)
  • Structure: Features a cyanomethyl substituent on the phenoxy ring.
  • Synthesis : Prepared via nucleophilic substitution reactions, as demonstrated in .
  • NMR Data : $ ^1H $ NMR (DMSO-$ d_6 $): δ 7.29–6.88 (m, 4H), 4.69 (q, 1H), 4.15 (q, 2H), 3.94 (s, 2H) .
  • Applications : Intermediate in synthesizing amides and esters for bioactive molecules.
Ethyl 2-(4-hydroxyphenoxy)propanoate
  • Structure : Hydroxyl group replaces the phenyl substituent.
  • Physical Properties : Solid form; stability under recommended storage conditions .
Ethyl 2-(4-iodophenoxy)propanoate
  • Structure: Iodine atom on the phenoxy ring.
  • Molecular Formula : $ C{11}H{13}IO_3 $.
  • Applications : Likely used in radiopharmaceuticals or as a halogenated intermediate in cross-coupling reactions .
Pesticide Derivatives (e.g., Quizalofop-P-ethyl, Fenoxaprop ethyl ester)
  • Structure: Varied substituents (e.g., quinoxalinyl, benzoxazolyl) on the phenoxy ring.
  • Applications : Herbicidal activity via inhibition of acetyl-CoA carboxylase .

Physicochemical and Reactivity Comparisons

Compound Substituent Molecular Formula Key Properties/Data Applications References
Ethyl 2-(4-phenylphenoxy)propanoate 4-phenylphenoxy $ C{17}H{18}O_3 $ N/A (extrapolated) Agrochemicals, polymers
Ethyl 2-(4-(cyanomethyl)phenoxy)propanoate 4-(cyanomethyl)phenoxy $ C{12}H{13}NO_3 $ $ ^1H $ NMR resolved; MS-ESI+: m/z 256 [M + Na]+ Pharmaceutical intermediates
Ethyl 2-(4-hydroxyphenoxy)propanoate 4-hydroxyphenoxy $ C{11}H{14}O_4 $ Acute oral toxicity (H302); stable solid Laboratory chemicals
Quizalofop-P-ethyl 4-(6-chloro-quinoxalinyl)oxy $ C{19}H{17}ClN2O4 $ Herbicidal activity Selective grass weed control
Ethyl 2-(4-iodophenoxy)propanoate 4-iodophenoxy $ C{11}H{13}IO_3 $ Halogenated intermediate Radiolabeling, cross-coupling
Key Observations:
  • Lipophilicity : Biphenyl (target compound) and iodine substituents increase lipophilicity, enhancing membrane permeability in agrochemicals .
  • Electron-Withdrawing Groups: Cyanomethyl (1b) and nitro groups (e.g., ) improve electrophilicity, facilitating nucleophilic reactions .
  • Safety : Hydroxyl-containing analogs exhibit lower acute toxicity compared to halogenated derivatives .

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